4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is a brominated derivative of naphthofuran, characterized by the presence of four bromine atoms at positions 4, 5, 6, and 7 on the naphtho[2,3-c]furan-1,3-dione structure. This compound is known for its high molecular weight and significant bromine content, making it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced bromination techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various brominated or oxidized products .
Scientific Research Applications
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Industry: The compound is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrabromo-1,3-isobenzofurandione: Similar in structure but with different substitution patterns.
3,4,5,6-Tetrabromophthalic anhydride: Another brominated compound with similar applications but different reactivity.
Indane-1,3-dione derivatives: Compounds with similar core structures but different functional groups and properties
Uniqueness
4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and specific reactivity make it valuable in applications where other similar compounds may not be as effective .
Properties
CAS No. |
42715-48-0 |
---|---|
Molecular Formula |
C12H2Br4O3 |
Molecular Weight |
513.76 g/mol |
IUPAC Name |
4,5,6,7-tetrabromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H2Br4O3/c13-5-2-3-1-4-7(12(18)19-11(4)17)9(15)6(3)10(16)8(5)14/h1-2H |
InChI Key |
PLRDNMNVEPMOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=C(C2=C(C3=C1C(=O)OC3=O)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.